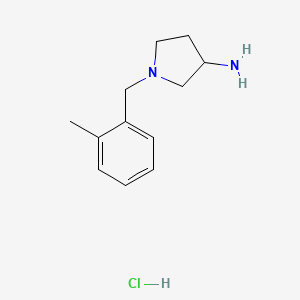

1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Descripción

Propiedades

Fórmula molecular |

C12H19ClN2 |

|---|---|

Peso molecular |

226.74 g/mol |

Nombre IUPAC |

1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;/h2-5,12H,6-9,13H2,1H3;1H |

Clave InChI |

BOQNOXJDLLDORZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1CN2CCC(C2)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de 1-(2-Metilbencil)pirrolidin-3-amina típicamente involucra la reacción del cloruro de 2-metilbencilo con pirrolidina en presencia de una base como el hidróxido de sodio. La reacción procede a través de una sustitución nucleofílica, donde el ion cloruro es reemplazado por la porción pirrolidina. La amina resultante se trata luego con ácido clorhídrico para formar la sal clorhidrato.

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de 1-(2-Metilbencil)pirrolidin-3-amina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración, sulfonación y halogenación.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como el cloruro de aluminio o el cloruro de hierro(III).

Principales Productos Formados:

Oxidación: N-óxidos del compuesto original.

Reducción: Varios derivados de amina.

Sustitución: Derivados aromáticos sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neuropharmacological Effects

Research indicates that compounds similar to 1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride may exhibit significant neuropharmacological properties. For instance, studies have shown that pyrrolidine derivatives can act as antagonists at serotonin receptors, which are implicated in various neuropsychiatric disorders including anxiety and depression . This suggests potential applications in developing treatments for these conditions.

Cognitive Enhancement

Recent studies have explored the cognitive-enhancing effects of compounds targeting serotonin receptors. A related compound demonstrated the ability to reverse cognitive deficits in animal models, indicating that this compound may also possess similar properties . Such findings highlight its potential as a therapeutic agent for cognitive disorders.

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of more complex molecules. For example, it can be utilized in the synthesis of other bioactive compounds through various coupling reactions or as a building block for creating heterocyclic structures .

Case Studies

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 1-(2-Metilbencil)pirrolidin-3-amina involucra su interacción con objetivos moleculares específicos. El anillo pirrolidina puede interactuar con varios receptores y enzimas, potencialmente modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.

Compuestos Similares:

- Clorhidrato de 1-(3-Metilbencil)pirrolidin-3-amina

- Clorhidrato de 3-(2-Metilfenil)pirrolidin-3-ol

- Clorhidrato de 1-[(3-Hidroxi-3-pirrolidinil)metil]-2-pirrolidinona

Comparación: El clorhidrato de 1-(2-Metilbencil)pirrolidin-3-amina es único debido a la posición del grupo metilo en el anillo bencilo. Este isomerismo posicional puede conducir a diferencias en la reactividad química y la actividad biológica en comparación con sus análogos. La presencia del anillo pirrolidina también contribuye a sus propiedades distintivas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Modifications in the Aromatic Substituent

Compound 1 : 1-(2-Fluorobenzoyl)pyrrolidin-3-amine Hydrochloride

- CAS : 1461705-18-9

- Formula : C₁₁H₁₄ClFN₂O

- Key Differences: Replaces the 2-methylbenzyl group with a 2-fluorobenzoyl moiety. The electron-withdrawing fluorine and ketone group reduce lipophilicity (clogP ≈ 1.2 vs.

Compound 2 : (R/S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine Hydrochloride

- CAS : 1233859-97-6 (R), 1286208-00-1 (S)

- Formula : C₁₀H₁₁ClFN₃O₂

- Key Differences: Substitutes 2-methylbenzyl with a 2-fluoro-6-nitrophenyl group. Stereochemistry (R vs. S) may lead to divergent biological activities .

Modifications in the Heterocyclic Core

Compound 3 : Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride

- CAS : 1289387-29-6

- Formula : C₁₄H₂₃ClN₂

- Key Differences: Replaces pyrrolidine (5-membered ring) with piperidine (6-membered). The 4-methylbenzyl substituent (vs. The methylamine group may enhance basicity (pKa ~9.5 vs. ~8.5 for the target compound) .

Compound 4 : 1-Benzhydrylazetidin-3-amine Hydrochloride

- CAS : 1189735-08-7

- Formula : C₁₆H₁₉ClN₂

- Key Differences :

Complex Pharmacological Analogs

Compound 5 : LY2389575 (Allosteric Modulator)

- Structure : (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate hydrate.

- Key Differences :

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS | Core Ring | Aromatic Substituent | Molecular Formula | MW (g/mol) | Key Feature(s) |

|---|---|---|---|---|---|---|

| Target Compound | N/A | Pyrrolidine | 2-Methylbenzyl | C₁₂H₁₇ClN₂ | ~232.7 | Balanced lipophilicity |

| 1-(2-Fluorobenzoyl) analog | 1461705-18-9 | Pyrrolidine | 2-Fluorobenzoyl | C₁₁H₁₄ClFN₂O | 244.7 | Electron-withdrawing substituent |

| (R)-2-Fluoro-6-nitro analog | 1233859-97-6 | Pyrrolidine | 2-Fluoro-6-nitrophenyl | C₁₀H₁₁ClFN₃O₂ | 261.7 | Nitro group enhances stability |

| Piperidine-based analog | 1289387-29-6 | Piperidine | 4-Methylbenzyl | C₁₄H₂₃ClN₂ | 254.8 | Larger ring, para-methyl position |

| LY2389575 (mGlu modulator) | N/A | Pyrrolidine | 5-Bromopyrimidin-2-yl | C₁₆H₁₇BrCl₂N₄O₃S | 504.2 | Halogen-rich, allosteric activity |

Pharmacological and Functional Insights

Actividad Biológica

1-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, with the chemical formula CHClN and CAS number 347194-14-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps typically starting from readily available precursors. One method includes the reaction of 2-methylbenzylamine with pyrrolidine in the presence of hydrochloric acid to form the hydrochloride salt. The synthesis process can be optimized using various catalysts and solvents to improve yield and purity.

Key Steps in Synthesis:

- Starting Materials : 2-methylbenzylamine and pyrrolidine.

- Reaction Conditions : Acidic medium (HCl) to facilitate the formation of the hydrochloride salt.

- Purification : Common techniques include recrystallization or chromatography to isolate the desired compound.

The compound exhibits various biological activities, primarily due to its structural features that allow it to interact with biological targets such as receptors or enzymes. Its pyrrolidine structure is known for conferring psychoactive properties, similar to other compounds in the class of substituted amines.

Pharmacological Properties

This compound has been studied for its potential effects on the central nervous system (CNS), including:

- Stimulant Effects : Similar to other pyrrolidine derivatives, it may act as a stimulant affecting neurotransmitter systems.

- Antidepressant Potential : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models.

Antimicrobial Activity

Recent studies have highlighted its potential antimicrobial properties. For instance, related pyrrolidine derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | 4–64 | Multidrug-resistant Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Standard antibacterial |

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various pyrrolidine derivatives, including this compound, against Gram-positive pathogens. The results indicated promising antimicrobial activity, particularly against resistant strains, suggesting a potential role in developing new antibiotics.

Findings:

- Compounds similar to 1-(2-Methylbenzyl)pyrrolidin-3-amine exhibited MIC values ranging from 1 μg/mL to 8 μg/mL against resistant strains.

- The structure-activity relationship (SAR) indicated that modifications on the aromatic ring could enhance activity.

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of this compound. In animal models, it demonstrated potential as an orexigenic agent, influencing appetite and feeding behaviors through modulation of specific neuropeptide systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.